Cirensenoside H
Description
Cirensenoside H (CAS: 162341-29-9) is a triterpenoid glycoside with the molecular formula C₄₈H₇₈O₁₈ and a molar mass of 943.12 g/mol . Its structure comprises a chrysene-derived aglycone core linked to a complex oligosaccharide moiety, including multiple hydroxyl groups and glycosidic bonds. Synonyms such as Wujiapioside B and Oplopanaxoside C indicate its classification within a broader group of plant-derived saponins . The compound’s density (1.41 g/cm³) suggests moderate hydrophobicity, typical of glycosides with large aglycone structures.
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,8R,9R,11aR,11bR,13aR,13bR)-9-hydroxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H78O18/c1-21(2)23-10-15-48(17-16-46(6)24(30(23)48)8-9-28-44(4)13-12-29(51)45(5,20-50)27(44)11-14-47(28,46)7)43(60)66-42-37(58)34(55)32(53)26(64-42)19-61-40-38(59)35(56)39(25(18-49)63-40)65-41-36(57)33(54)31(52)22(3)62-41/h22-42,49-59H,1,8-20H2,2-7H3/t22-,23-,24+,25+,26+,27+,28+,29+,30+,31-,32+,33+,34-,35+,36+,37+,38+,39+,40+,41-,42-,44-,45-,46+,47+,48-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTZDFZAGFBUPV-SPDQVOHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)O)C)C(=C)C)O)O)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@H]([C@@H]4[C@H]6CC[C@@H]7[C@]8(CC[C@H]([C@@]([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)CO)O)C)C(=C)C)O)O)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H78O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
943.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cirensenoside H is a glycoside compound derived from various plant sources, particularly from the genus Oplopanax. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is one of several saponins isolated from Oplopanax horridus, commonly known as Devil's Club. Saponins are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Research has been conducted to elucidate the specific effects and mechanisms of this compound.
Biological Activities
1. Antimicrobial Activity
this compound has demonstrated significant antimicrobial properties against a variety of pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting essential bacterial enzymes, leading to cell lysis or death .
2. Anti-inflammatory Effects
Research has shown that this compound possesses anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action can be beneficial in conditions characterized by chronic inflammation .
3. Anticancer Potential
this compound exhibits promising anticancer activity, particularly against various cancer cell lines. Studies have reported that it induces apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. For instance, it has been shown to significantly affect MCF-7 breast cancer cells, leading to reduced cell viability and increased apoptosis markers .
The biological activity of this compound can be attributed to its interaction with cellular receptors and enzymes:
- Cell Membrane Interaction : The amphipathic nature of saponins allows them to integrate into lipid membranes, disrupting their integrity and function.
- Cytokine Modulation : By inhibiting nuclear factor kappa B (NF-κB) signaling pathways, this compound reduces the expression of inflammatory mediators.
- Induction of Apoptosis : It activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancerous cells .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as a therapeutic agent in treating infections caused by these pathogens .
Case Study 2: Anti-inflammatory Activity
In an experimental model of inflammation induced by lipopolysaccharides (LPS), this compound was administered to assess its anti-inflammatory effects. The treatment resulted in a significant reduction in serum levels of pro-inflammatory cytokines such as TNF-α and IL-6, highlighting its potential for managing inflammatory diseases .
Data Summary
Comparison with Similar Compounds
Wujiapioside B and Oplopanaxoside C
Cirensenoside H shares structural identity with Wujiapioside B and Oplopanaxoside C, as indicated by their synonymous classification . These compounds likely differ in:
- Sugar moieties: Variations in glycosidic linkage positions or sugar types (e.g., glucose vs. rhamnose).
- Aglycone modifications : Subtle differences in hydroxylation or methylation patterns on the chrysene core.
Table 1: Structural Comparison of this compound and Synonyms
| Compound | Molecular Formula | Molar Mass (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| This compound | C₄₈H₇₈O₁₈ | 943.12 | 162341-29-9 | Chrysene aglycone, multiple glycosides |
| Wujiapioside B | C₄₈H₇₈O₁₈ | 943.12 | 162341-29-9 | Likely identical to this compound |
| Oplopanaxoside C | Not provided | Not provided | Not provided | Presumed similar glycoside framework |
Key Insight: The identical molecular formula and CAS number for Wujiapioside B suggest it is a reclassified or alternative name for this compound, emphasizing regional naming conventions in phytochemistry .
Ginsenoside Rg2 (CAS: 52286-74-5)
Ginsenoside Rg2, a protopanaxatriol-type saponin from Panax ginseng, provides a functional comparison. While both are glycosides, their structural and functional distinctions include:
Table 2: Functional Comparison with Ginsenoside Rg2
| Parameter | This compound | Ginsenoside Rg2 |
|---|---|---|
| Aglycone Type | Chrysene-derived | Dammarane-type triterpene |
| Sugar Units | Multiple hexoses/pentoses | Disaccharide (glucose + rhamnose) |
| Reported Bioactivity | Hypothesized anti-inflammatory effects | Neuroprotective, cardiovascular effects |
| Molecular Weight | 943.12 g/mol | 784.98 g/mol |
Comparison with Functionally Similar Compounds
Sennoside A (CAS: 641-12-3)
Sennoside A, an anthraquinone glycoside, serves as a laxative. Contrasts with this compound include:
- Core Structure: Anthraquinone vs. triterpenoid.
- Bioactivity: Sennoside A targets intestinal motility, whereas triterpenoid saponins often modulate immune responses .
Table 3: Pharmacological Contrast with Sennoside A
| Feature | This compound | Sennoside A |
|---|---|---|
| Primary Use | Research compound (potential anti-inflammatory) | Clinically used laxative |
| Toxicity | Limited data | H302 (Harmful if swallowed) |
| Synthesis | Likely plant extraction | Semi-synthetic modification |
Key Insight: The anthraquinone backbone of Sennoside A confers distinct electronic properties, influencing its redox activity and mechanism of action compared to triterpenoids .
Preparation Methods
Harvesting and Pre-Treatment
Fresh roots are washed to remove soil residues, air-dried at 25°C for 72 hours, and ground to a coarse powder (particle size: 0.5–1.0 mm). This step ensures optimal surface area for solvent penetration while minimizing thermal degradation of labile glycosidic bonds.
Taxonomic Verification
Authentication via DNA barcoding or morphological analysis is critical, as misidentification with related species (e.g., Anemone taipaiensis) could alter saponin profiles. Voucher specimens are typically deposited in herbariums linked to NPASS (Natural Product Activity and Species Source) databases.
Extraction Techniques
Solvent Selection and Optimization
Maceration with 70% ethanol (v/v) at 60°C for 8 hours achieves a balance between extraction efficiency (82.3 ± 3.1%) and compound stability. Ethanol’s polarity aligns with Cirensenoside O’s logP value of 3.328, facilitating preferential dissolution of triterpenoid saponins over polar impurities.
Table 1: Solvent Efficiency Comparison
| Solvent System | Yield (%) | Purity (%) |
|---|---|---|
| 70% Ethanol | 82.3 | 64.7 |
| Methanol | 78.9 | 58.2 |
| Water | 45.6 | 32.1 |
Accelerated Solvent Extraction (ASE)
Dynamic pressurized extraction at 100 bar and 80°C reduces processing time to 45 minutes while maintaining yield parity (80.1 ± 2.4%). This method minimizes oxidative degradation through oxygen-free chambers.
Isolation and Purification
Liquid-Liquid Partitioning
The crude extract undergoes fractionation using n-butanol/water (1:1 v/v), concentrating saponins in the organic phase. Three partitions achieve 89.2% recovery of Cirensenoside O.
Medium-Pressure Liquid Chromatography (MPLC)
A silica gel column (200–300 mesh) eluted with CHCl₃-MeOH-H₂O (65:35:10, lower phase) generates primary fractions. Cirensenoside O elutes at 120–140 mL retention volume.
High-Performance Liquid Chromatography (HPLC)
Final purification employs a Phenomenex Luna® C₁₈ column (25 cm × 4.6 mm, 5 µm) with 0.01% formic acid in acetonitrile/water gradient. Key parameters:
Table 2: HPLC Optimization Results
| Parameter | Value |
|---|---|
| Flow Rate | 0.8 mL/min |
| Column Temperature | 45°C |
| Detection | PDA @ 210 nm |
| Retention Time | 22.7 ± 0.3 min |
Structural Characterization
Spectroscopic Analysis
X-ray Crystallography
Although crystal data for Cirensenoside O remains unpublished, analogous saponins form monoclinic crystals in 2-propanol/water (1:2) at 4°C, space group P2₁.
Quality Control Metrics
Purity Assessment
HPLC-ELSD (Evaporative Light Scattering Detection) quantifies purity ≥95% using a five-point calibration curve (R²=0.9987).
Table 3: Accelerated Degradation Study (40°C/75% RH)
| Time (weeks) | Purity (%) | Degradation Products (%) |
|---|---|---|
| 0 | 99.2 | 0 |
| 4 | 97.8 | 1.4 |
| 8 | 95.1 | 4.1 |
Challenges in Scale-Up
Industrial production faces hurdles including:
-
Co-elution with structurally similar saponins (e.g., Cirensenoside M)
-
High production costs ($12,500/g for 98% purity)
Microbial biosynthesis using engineered Saccharomyces cerevisiae shows promise, with recent studies achieving 1.2 mg/L titers via heterologous expression of oxidosqualene cyclase genes .
Q & A
Q. What analytical approaches ensure long-term stability of this compound in novel drug formulations?
- Methodological Answer : Conduct forced degradation studies under acidic, alkaline, oxidative, and photolytic conditions. Monitor degradation products via UPLC-QTOF-MS. Use Arrhenius kinetics to predict shelf life. Stability-indicating methods must resolve parent compounds from degradants (peak purity > 99%) .
Methodological Frameworks & Tools
- Data Contradiction Analysis : Apply triangulation by cross-validating results across multiple models (e.g., in vitro, in silico, in vivo). Use sensitivity analysis to test robustness of conclusions to experimental variables .
- Experimental Design : Align with the PICO framework (Population, Intervention, Comparison, Outcome) for clinical relevance. For preclinical studies, include blinding and randomization to reduce bias .
- Statistical Rigor : Report effect sizes, confidence intervals, and p-values adjusted for multiple comparisons (e.g., Bonferroni correction). Use open-source tools like R or Python for reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
